molecular formula C11H10N2O2S B102300 N-pyridin-2-ylbenzenesulfonamide CAS No. 1212-07-3

N-pyridin-2-ylbenzenesulfonamide

Cat. No. B102300
CAS RN: 1212-07-3
M. Wt: 234.28 g/mol
InChI Key: QOMITRCCGIXFIG-UHFFFAOYSA-N
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Scientific Research Applications

2’-Deoxyinosine has a wide range of applications in scientific research:

Mechanism of Action

2’-Deoxyinosine exerts its effects primarily through its incorporation into DNA and RNA. It can pair with cytosine, adenine, thymine, and guanine, although it binds preferentially to cytosine and adenine . This unique base-pairing property allows it to create degenerate positions in nucleotide sequences, which is useful in various molecular biology applications .

Similar Compounds:

Uniqueness: 2’-Deoxyinosine is unique due to its ability to pair with multiple bases, making it a versatile tool in genetic research. Its lack of the 2-amino group distinguishes it from other purine nucleosides and allows for unique interactions in DNA and RNA .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’-Deoxyinosine can be synthesized through various methods. One common approach involves the deamination of 2’-deoxyadenosine using adenosine deaminase. This enzymatic reaction replaces the amino group with a keto group, converting 2’-deoxyadenosine to 2’-deoxyinosine .

Industrial Production Methods: Industrial production of 2’-deoxyinosine often involves the use of recombinant Escherichia coli strains that overexpress specific enzymes. These strains can convert inexpensive starting materials like glucose, acetaldehyde, and adenine into 2’-deoxyinosine through a series of enzymatic reactions .

Chemical Reactions Analysis

Types of Reactions: 2’-Deoxyinosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

properties

IUPAC Name

N-pyridin-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c14-16(15,10-6-2-1-3-7-10)13-11-8-4-5-9-12-11/h1-9H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMITRCCGIXFIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30294051
Record name benzenesulfonamide, n-2-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30294051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1212-07-3
Record name N-2-Pyridylbenzenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001212073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC93843
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93843
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name benzenesulfonamide, n-2-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30294051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-2-PYRIDYLBENZENESULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NV3WK5EAE8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 264 g of benzene sulphochloride was added dropwise at 10° to 25° C. to a solution of 282 g of 2-aminopyridine in 1200 ml of tetrahydrofuran. After two hours continuous stirring without further cooling, the mixture was poured into water. The reaction product was suction filtered and washed first with water and then with methanol.
Name
benzene sulphochloride
Quantity
264 g
Type
reactant
Reaction Step One
Quantity
282 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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